An In-Depth Technical Guide to (2-Bromo-3-(trifluoromethyl)phenyl)methanamine (CAS 1214330-99-0)
An In-Depth Technical Guide to (2-Bromo-3-(trifluoromethyl)phenyl)methanamine (CAS 1214330-99-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary & Core Concepts
(2-Bromo-3-(trifluoromethyl)phenyl)methanamine is a substituted benzylamine building block of significant interest in medicinal chemistry and materials science. Its structure uniquely combines three critical pharmacophores: a primary aminomethyl group, an aryl bromide, and a trifluoromethyl (-CF3) group. This trifecta of functionality makes the molecule a highly versatile scaffold for generating novel chemical entities. The primary amine serves as a key nucleophilic handle and a common feature in bioactive molecules. The aryl bromide is a prime substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling rapid analogue synthesis. The trifluoromethyl group is a well-established bioisostere for improving metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] This guide provides a comprehensive overview of its properties, a validated synthesis protocol, and an exploration of its strategic application in modern drug discovery.
Section 2: Physicochemical & Structural Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and data on closely related analogues. The hydrochloride salt of this compound is also available (CAS 1214339-18-0).[5]
| Property | Value / Description | Source / Rationale |
| CAS Number | 1214330-99-0 | Public Record |
| Molecular Formula | C₈H₇BrF₃N | Calculated |
| Molecular Weight | 254.05 g/mol | Calculated |
| IUPAC Name | (2-Bromo-3-(trifluoromethyl)phenyl)methanamine | IUPAC Nomenclature |
| Appearance | Expected to be an oil or low-melting solid at STP | Inferred from similar benzylamines |
| Solubility | Soluble in common organic solvents (DCM, THF, MeOH, DMSO) | Inferred from structural analogues |
| Boiling Point | Not determined; expected to be >200 °C at atm. pressure | Inferred from structural analogues |
| pKa (Amine) | ~8.5 - 9.5 | Estimated based on benzylamine and electronic effects of substituents |
Section 3: Synthesis, Reactivity, and Spectroscopic Analysis
Proposed Synthetic Pathways & Causality
The synthesis of (2-Bromo-3-(trifluoromethyl)phenyl)methanamine is most efficiently achieved from commercially available precursors. The choice of pathway depends on the availability and cost of the starting materials. Two primary, high-yielding routes are proposed:
Pathway A: Reduction of a Benzonitrile Precursor
This is often the preferred method due to the stability and commercial availability of the nitrile starting material, 2-Bromo-3-(trifluoromethyl)benzonitrile (CAS 914637-07-3 or 117311-01-2).[6][7] The nitrile group is selectively reduced to a primary amine without affecting the aryl bromide or trifluoromethyl groups.
-
Causality: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane complexes (e.g., BH₃·THF) are effective for this transformation. LiAlH₄ is highly reactive and non-selective but provides robust reduction. BH₃·THF is a milder alternative, offering better functional group tolerance, though it may require longer reaction times or elevated temperatures.
Caption: Proposed synthesis via nitrile reduction.
Pathway B: Reductive Amination of a Benzaldehyde Precursor
This route utilizes 2-Bromo-3-(trifluoromethyl)benzaldehyde (CAS 1114808-95-5) as the starting material.[8][9][10][11] This two-step, one-pot process involves the formation of an intermediate imine with an ammonia source, which is then reduced in situ.
-
Causality: This method is advantageous as it avoids the use of highly reactive metal hydrides. A source of ammonia (e.g., ammonium acetate, ammonia in methanol) condenses with the aldehyde to form an imine. A selective reducing agent, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN), reduces the imine faster than the starting aldehyde, preventing side reactions.[12][13][14]
Experimental Protocol: Synthesis via Nitrile Reduction (Pathway A)
This protocol is a self-validating system designed for high yield and purity.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous Tetrahydrofuran (THF, 10 mL/g of substrate). Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Carefully add Lithium Aluminum Hydride (LiAlH₄, 1.5 equivalents) portion-wise to the stirred THF. Rationale: Portion-wise addition at 0 °C controls the initial exotherm.
-
Substrate Introduction: Dissolve 2-Bromo-3-(trifluoromethyl)benzonitrile (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Self-Validation Check: Monitor reaction completion by TLC or LC-MS by taking a quenched aliquot.
-
Work-up/Quenching: Cool the reaction back to 0 °C. Cautiously and sequentially, add dropwise:
-
'X' mL of H₂O (where X = grams of LiAlH₄ used).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of H₂O.
-
Causality (Fieser workup): This procedure safely quenches excess LiAlH₄ and precipitates aluminum salts as a granular solid, simplifying filtration.
-
-
Isolation: Stir the resulting greyish-white slurry vigorously for 1 hour at room temperature. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (using a gradient of Ethyl Acetate in Hexanes) or vacuum distillation to afford the pure amine.
Expected Reactivity & Synthetic Utility
The molecule's power lies in the orthogonal reactivity of its functional groups.
Caption: Key reactivity sites and their applications.
-
Primary Amine: Acts as a potent nucleophile for acylation, sulfonylation, and further reductive amination to generate secondary or tertiary amines.[13]
-
Aryl Bromide: Serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse aryl, heteroaryl, alkyl, or alkenyl groups, making it ideal for library synthesis.[15][16][17]
-
Trifluoromethyl Group: As a strong electron-withdrawing group, it influences the electronics of the aromatic ring and the pKa of the amine. Crucially, it often serves as a metabolic shield, preventing oxidative degradation at adjacent positions.[2][3]
Section 4: Strategic Importance in Drug Discovery
The incorporation of trifluoromethyl groups is a validated strategy in medicinal chemistry to enhance drug-like properties.[2][3][4]
-
Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity (Hansch π value of +0.88) of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic oxidation by cytochrome P450 enzymes. Placing it on an aromatic ring can shield the ring from hydroxylation, thereby increasing the drug's half-life.[1][2]
-
Binding Affinity: The high electronegativity of the -CF₃ group can alter the electronic profile of the molecule, leading to stronger interactions (e.g., dipole-dipole, hydrogen bonding) with target proteins.[2][4]
The combination of the -CF₃ group for pharmacokinetic modulation and the bromo-benzylamine scaffold for pharmacodynamic exploration makes CAS 1214330-99-0 a high-value intermediate for developing novel therapeutics.
Section 5: Safety & Handling
As with any halogenated aromatic amine, (2-Bromo-3-(trifluoromethyl)phenyl)methanamine should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Hazard Classification (Inferred): Based on similar structures, this compound should be treated as a potential irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed or absorbed through the skin.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
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